![molecular formula C17H19ClN2O4S B14233783 1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine CAS No. 823780-80-9](/img/structure/B14233783.png)
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a phenoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and sulfonation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chloro group onto the phenyl ring using chlorination reagents such as chlorine gas or thionyl chloride.
Nucleophilic Substitution: Reaction of the chloro-substituted phenyl ring with a phenoxy group, often facilitated by a base such as sodium hydroxide.
Sulfonation: Introduction of the morpholine sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Replacement of the chloro group with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, sodium methoxide.
Major Products
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine can be compared with other similar compounds, such as:
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}propanamine: Similar structure but with a propyl group instead of a methanamine group.
Propriétés
Numéro CAS |
823780-80-9 |
|---|---|
Formule moléculaire |
C17H19ClN2O4S |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
[2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H19ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-12,19H2 |
Clé InChI |
PEVNISCVTDDGLA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
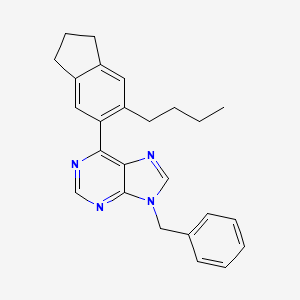
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
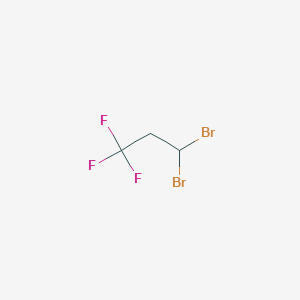
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
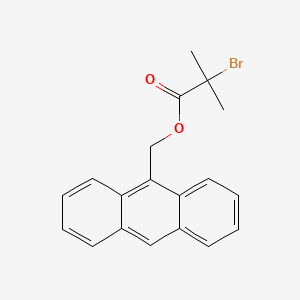
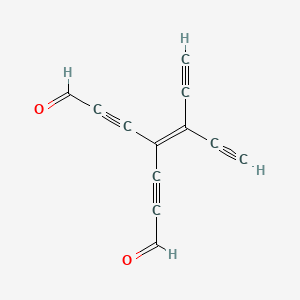
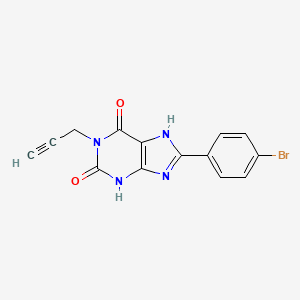
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
